(2-Bromo-1-(2-methoxyethoxy)ethyl)benzene
Description
(2-Bromo-1-(2-methoxyethoxy)ethyl)benzene is a halogenated aromatic compound featuring a brominated ethyl chain substituted with a 2-methoxyethoxy group. This structural motif combines electrophilic bromine with a polar ether chain, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions or as a precursor for functionalized aromatics.
Key structural attributes:
- Aromatic core: Benzene ring for stability and π-conjugation.
- Substituents: A brominated ethyl group enhances reactivity in nucleophilic substitutions, while the 2-methoxyethoxy side chain improves solubility in polar solvents.
Properties
Molecular Formula |
C11H15BrO2 |
|---|---|
Molecular Weight |
259.14 g/mol |
IUPAC Name |
[2-bromo-1-(2-methoxyethoxy)ethyl]benzene |
InChI |
InChI=1S/C11H15BrO2/c1-13-7-8-14-11(9-12)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
InChI Key |
CHRZHJKRUKLCEF-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC(CBr)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-1-(2-methoxyethoxy)ethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds[][1].
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids[][1].
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes[][1].
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often carried out in polar aprotic solvents[][1].
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions[][1].
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed[][1].
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups[][1].
Oxidation Reactions: Products include aldehydes and carboxylic acids[][1].
Reduction Reactions: Products include alcohols and alkanes[][1].
Scientific Research Applications
(2-Bromo-1-(2-methoxyethoxy)ethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers[][1].
Biology: Employed in the modification of biomolecules for studying biological processes[][1].
Medicine: Investigated for potential use in drug development and delivery systems[][1].
Industry: Utilized in the production of specialty chemicals and materials[][1].
Comparison with Similar Compounds
Reactivity and Functional Group Influence
- Bromine Reactivity : The bromine in (2-Bromo-1-(2-methoxyethoxy)ethyl)benzene facilitates SN2 substitutions or cross-coupling reactions (e.g., Suzuki or Heck reactions). Analogues like 2-Bromo-1-(2-bromoethoxy)-4-methylbenzene offer dual reactive sites for sequential modifications.
- Ether Chains : The 2-methoxyethoxy group enhances solubility in polar aprotic solvents (e.g., DMF, THF) compared to purely alkyl or aryl substituents. This contrasts with phenylsulfonyl-containing compound 3l, which may exhibit lower solubility due to its bulky sulfonyl group .
- Steric Effects : Compound 61’s low yield (26%) highlights steric challenges in synthesizing styryl derivatives with bulky protecting groups (e.g., MEM) .
Biological Activity
(2-Bromo-1-(2-methoxyethoxy)ethyl)benzene is an organic compound notable for its unique structure, which includes a bromine atom and methoxyethoxy substituents on a benzene ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. The following sections will explore its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The molecular formula of (2-Bromo-1-(2-methoxyethoxy)ethyl)benzene is C12H17BrO3, with a molecular weight of approximately 289.16 g/mol. The presence of the bromine atom enhances its reactivity, while the methoxy and ethoxy groups contribute to its solubility and interaction with biological targets.
The biological activity of (2-Bromo-1-(2-methoxyethoxy)ethyl)benzene is believed to be mediated through several mechanisms:
- Electrophilic Substitution : The bromine atom facilitates electrophilic substitution reactions, allowing the compound to interact with various biomolecules.
- Hydrogen Bonding : The methoxy and ethoxy groups can engage in hydrogen bonding, influencing enzyme activity and receptor interactions.
- Modulation of Enzyme Activity : Preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory and anticancer activities, indicating potential therapeutic applications.
Anti-inflammatory Effects
Similar compounds have also been investigated for their anti-inflammatory effects. The interaction of methoxy groups with inflammatory mediators may reduce the production of pro-inflammatory cytokines, thus alleviating inflammation .
Comparative Analysis
To better understand the unique properties of (2-Bromo-1-(2-methoxyethoxy)ethyl)benzene, a comparison with structurally related compounds is presented below:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-(2-Bromoethyl)-4-fluorobenzene | Lacks methoxy group; less polar | Limited anti-inflammatory effects |
| 1-(2-Methoxyethoxy)-4-fluorobenzene | Lacks bromine; less reactive | Moderate anticancer properties |
| (2-Bromo-1-(2-methoxyethoxy)ethyl)benzene | Unique combination of bromine and methoxy | Potential anticancer and anti-inflammatory effects |
Case Studies
While specific case studies focusing exclusively on (2-Bromo-1-(2-methoxyethoxy)ethyl)benzene are scarce, related research provides insights into its potential applications:
- Study on Halogenated Compounds : A study demonstrated that halogenated compounds exhibit enhanced cytotoxicity against cancer cell lines. The presence of bromine was correlated with increased apoptosis in tumor cells .
- Inflammatory Response Modulation : Research into methoxy-substituted compounds showed that these can significantly reduce inflammatory markers in vitro, suggesting that (2-Bromo-1-(2-methoxyethoxy)ethyl)benzene could have similar effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
